Stearoyl-NTA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

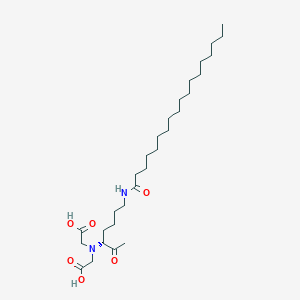

Stearoyl-NTA is a biochemical compound used in proteomics research . It has a molecular formula of C28H52N2O7 .

Synthesis Analysis

Stearoyl-CoA Desaturase 1 (SCD1) is involved in the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The expression of SCD1 can alter the biosynthesis of fatty acids in epithelial cells of the mammary gland and subsequently affect the fatty acid contents in buffalo milk .Molecular Structure Analysis

The molecular structure of Stearoyl-NTA can be analyzed using techniques such as chromatography–high-resolution tandem mass spectrometry (HRMS), which yields individual characteristics of analytes (mass spectra, retention properties) to accurately identify them .Chemical Reactions Analysis

Non-targeted analysis (NTA) using high-resolution mass spectrometry allows scientists to detect and identify a broad range of compounds in diverse matrices for monitoring exposure and toxicological evaluation without a priori chemical knowledge . Nitrilotriacetic acid (NTA) is the aminopolycarboxylic acid with the formula N(CH2CO2H)3. Its conjugate base nitrilotriacetate is used as a chelating agent for Ca2+, Co2+, Cu2+, and Fe3+ .Physical And Chemical Properties Analysis

Stearoyl-NTA has a molecular weight of 528.72 . The physical and chemical properties of Stearoyl-NTA can be analyzed using techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), tunable resistive pulse sensing (TRPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) .Wissenschaftliche Forschungsanwendungen

2−[carboxymethyl−[(3R)−7−(octadecanoylamino)−2−oxoheptan−3−yl]amino]aceticacid2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid2−[carboxymethyl−[(3R)−7−(octadecanoylamino)−2−oxoheptan−3−yl]amino]aceticacid

, focusing on unique applications across various fields:Food Science: Emulsification and Food Additives

Stearoyl-NTA: is closely related to stearoyl lactylates, which are commonly used as food emulsifiers. These compounds improve the texture of baked goods, retain gas, strengthen dough, and extend shelf-life . The high emulsifying capacity is due to its hydrophilic head and long hydrophobic tail, making it an essential additive in the food industry.

Analytical Chemistry: Chromatography Methods

In analytical chemistry, Stearoyl-NTA derivatives are used to set analytical methods for the detection and quantification of emulsifiers in food products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed for this purpose, showcasing the compound’s importance in analytical standards .

Materials Science: Self-Healing Materials

Research has indicated that metal salts of carboxymethylated compounds, similar to Stearoyl-NTA , can be used to create self-healing and moldable materials. These materials have applications in selective dye adsorption and separation, indicating potential uses in environmental cleanup and recycling processes .

Pharmaceutical Chemistry: Drug Formulation

In pharmaceutical chemistry, Stearoyl-NTA and its analogs can be used as chelating agents for various metals. This property is crucial for the formulation of certain drugs where metal ions play a role in the drug’s efficacy or stability .

Cancer Research: Cellular Metabolism

Compounds structurally related to Stearoyl-NTA have been studied for their role in cancer cell metabolism. For instance, stearoyl-CoA desaturase 1 (SCD1) is an enzyme that converts saturated fatty acids to monounsaturated fatty acids, and its expression is increased in many cancers . Inhibitors of SCD1 could, therefore, be valuable in cancer treatment strategies.

Food Technology: Synthesis Optimization

The synthesis process of Stearoyl-NTA derivatives, such as stearoyllactylate, has been optimized for better production efficiency. This optimization is crucial for meeting the growing global demand for food emulsifiers .

Wirkmechanismus

Target of Action

Stearoyl-NTA, also known as 2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

Stearoyl-NTA interacts with its target, SCD1, by inhibiting its activity . This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Stearoyl-NTA is the lipid biosynthesis pathway . By inhibiting SCD1, Stearoyl-NTA disrupts the balance of saturated and monounsaturated fatty acids, which can influence cellular membrane physiology and signaling . This disruption can lead to broad effects on human physiology, including potential impacts on cancer progression .

Result of Action

The inhibition of SCD1 by Stearoyl-NTA results in a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells . This could potentially slow down or halt the progression of certain types of cancer .

Action Environment

The action of Stearoyl-NTA can be influenced by various environmental factors. For instance, the tumor microenvironment, including factors such as hypoxia, can affect the expression and regulation of SCD1 . Additionally, diet and metabolism can also play a role in the regulation of SCD1 . These factors could potentially influence the efficacy and stability of Stearoyl-NTA.

Eigenschaften

IUPAC Name |

2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQKISBGDGBXIG-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)